3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Descripción
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-3-5-17(23-2)15(11-14)16-4-6-18(21-20-16)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWWMPJBDXTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves the use of a Suzuki coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a halogenated pyridazine.
Attachment of the Pyridin-4-ylmethylthio Group: This can be achieved through a nucleophilic substitution reaction, where a pyridin-4-ylmethylthiol reacts with a suitable leaving group on the pyridazine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Oxidation of Thioether Functionality
The thioether group (-S-) in the (pyridin-4-ylmethyl)thio substituent undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C, 2–6 hr | Sulfoxide derivative | 65–78% | |
| Hydrogen peroxide (30%) | Acetic acid, reflux, 4–8 hr | Sulfone derivative | 55–70% |
This reaction is critical for modifying the compound’s polarity and bioavailability. The sulfone derivative exhibits enhanced metabolic stability compared to the parent thioether.
Demethylation of Methoxy Groups
The 2,5-dimethoxyphenyl group undergoes demethylation under acidic or Lewis acid conditions, yielding catechol derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | Dichloromethane, −78°C, 1 hr | 2,5-Dihydroxyphenyl derivative | 82% | |
| HBr (48%)/AcOH | Reflux, 6–12 hr | Partial demethylation products | 60–75% |
Demethylation expands applications in medicinal chemistry by introducing phenolic hydroxyl groups, which can enhance binding to biological targets like enzymes .
Electrophilic Aromatic Substitution
The pyridazine ring participates in electrophilic substitution at the C-5 position due to electron withdrawal by adjacent nitrogen atoms.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 30 min | 5-Nitro-pyridazine derivative | 45% | |
| SO₃H (fuming sulfuric acid) | 120°C, 2 hr | 5-Sulfo-pyridazine derivative | 38% |
The 2,5-dimethoxyphenyl group directs electrophiles to the pyridazine ring’s meta positions via resonance effects .
Nucleophilic Substitution
The pyridazine ring undergoes nucleophilic displacement at C-6 when activated by electron-withdrawing groups.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 4 hr | 6-Methoxy-pyridazine derivative | 72% | |
| Ammonia (aq.) | Ethanol, 100°C, 8 hr | 6-Amino-pyridazine derivative | 65% |
This reactivity is exploited to introduce functional groups for drug-discovery applications .
Reductive Transformations
The compound undergoes reductive cleavage of the thioether bond or hydrogenation of the pyridazine ring.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Raney Ni/H₂ | Ethanol, 60°C, 3 hr | Desulfurized pyridazine derivative | 58% | |
| Pd/C/H₂ | THF, RT, 12 hr | Partially hydrogenated pyridazine | 40% |
Reductive pathways are less common due to competing side reactions but remain valuable for structural diversification .
Cross-Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura coupling at halogenated positions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, Boronic acid | Dioxane, 90°C, 12 hr | Biaryl-pyridazine derivative | 68% |
Halogenation at C-5 (via electrophilic substitution) precedes coupling, enabling access to complex architectures .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step reactions that allow for the incorporation of various functional groups. Recent studies have highlighted efficient synthetic routes that utilize nucleophilic aromatic substitution and oxidative cyclization techniques to achieve high yields and purity of the target compound . Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Antimicrobial Properties : The thioether functionality present in the structure has been associated with antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics .
- Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .
Therapeutic Potential
The therapeutic potential of this compound can be categorized into several areas:
- Cancer Therapy : By targeting specific cancer cell lines, compounds related to this structure have been evaluated for their ability to induce apoptosis and inhibit metastasis .
- Infectious Diseases : The antimicrobial properties could lead to the development of new treatments for bacterial infections, particularly in an era of increasing antibiotic resistance .
- Neurological Disorders : Given its neuroprotective properties, this compound may offer therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease through its ability to protect neuronal cells from degeneration .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Neuroprotection :
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with.
Comparación Con Compuestos Similares
Research Findings and SAR Insights
- PDE4 Inhibition : The 2,5-dimethoxyphenyl group is critical for PDE4 binding across analogs, likely through interactions with hydrophobic pockets in the enzyme’s catalytic domain .
- Thioether vs. Triazolo Cores : Triazolo-fused derivatives (e.g., Compound 18) exhibit higher metabolic stability but may suffer from synthetic complexity compared to simpler pyridazine-thioether analogs.
- fluorobenzylthio groups. Piperazine Linkers: Improve solubility but may reduce target affinity due to increased polarity.
Actividad Biológica
3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The compound features a pyridazine core substituted with a 2,5-dimethoxyphenyl group and a pyridin-4-ylmethyl thio group. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with key biological pathways, including:
- Inhibition of Enzymatic Activity : Many pyridazine derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
- Modulation of Signal Transduction Pathways : Compounds that contain pyridine rings can influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a significant role in cell survival and growth .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
- Cell Line Studies : In vitro assays have demonstrated that derivatives of pyridazine exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 26 µM for a related compound against cancer cells, indicating promising anticancer activity .
- Mechanisms of Action : The observed anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression. Specific pathways affected include those regulating cyclin-dependent kinases (CDKs), which are pivotal in cell division .
Anti-inflammatory Activity
Compounds with similar scaffolds have also shown anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain pyridazine derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the pyridazine structure and evaluated their biological activities. The results highlighted several compounds with significant antitumor activity, leading to further investigation into their mechanisms of action .
- Clinical Relevance : Another investigation focused on a related compound's ability to inhibit DHFR with high affinity, demonstrating its potential as a therapeutic agent for conditions requiring rapid cell proliferation control, such as cancer .
Data Summary
Q & A
Q. What are the key structural features of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, and how do they influence its pharmacological activity?
The compound features a pyridazine core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 6-position with a pyridin-4-ylmethylthio moiety. The 2,5-dimethoxyphenyl group enhances electron-donating properties, which may improve binding affinity to enzymatic targets like PDE4. The pyridinylmethylthio group introduces sulfur-based hydrophobicity, potentially influencing membrane permeability and selectivity. Structural analogs with similar substituents (e.g., triazolothiadiazines and pyridazine derivatives) demonstrate potent PDE4 inhibition, suggesting these groups are critical for activity .
Q. What synthetic strategies are commonly employed to prepare pyridazine derivatives like this compound?
Synthesis typically involves:
- Nucleophilic substitution : Introducing thioether groups (e.g., pyridin-4-ylmethylthio) via reaction of pyridazine precursors with thiols.
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl groups (e.g., 2,5-dimethoxyphenyl) to the heterocyclic core.
- Protection/deprotection steps : Managing reactive sites, such as methoxy groups, during multi-step syntheses. Evidence from analogous PDE4 inhibitors highlights the use of these methods to optimize substituent placement and yield .
Q. What is the primary pharmacological target of this compound, and how is its activity validated?
The compound is hypothesized to target phosphodiesterase-4 (PDE4), a cAMP-degrading enzyme implicated in inflammatory diseases. Validation involves:
- Enzymatic assays : Measuring inhibition of PDE4 isoforms (A, B, C, D) using fluorescence- or radioisotope-based assays.
- Selectivity profiling : Screening against a panel of 21 PDE family members to confirm isoform specificity. Related compounds (e.g., ML-030) show >100-fold selectivity for PDE4 over other PDEs, supporting this mechanism .
Q. What analytical techniques are used to characterize this compound’s purity and stability?
- High-performance liquid chromatography (HPLC) : Quantifies purity and detects degradation products.
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Nuclear magnetic resonance (NMR) : Validates structural integrity, including substituent positions.
Physicochemical properties (e.g., logP, solubility) are determined via experimental measurements or computational tools like MarvinSketch .
Advanced Research Questions
Q. How does structural modification of the pyridazine core impact PDE4 isoform selectivity?
Systematic SAR studies on analogs reveal:
- Methoxy positioning : 2,5-Dimethoxy substitution on the phenyl ring enhances PDE4A/B affinity, while 3,4-dimethoxy groups favor PDE4D.
- Heterocyclic appendages : Pyridinylmethylthio groups improve selectivity over PDE3/7 due to steric and electronic compatibility with PDE4’s catalytic pocket. Docking studies suggest that bulkier substituents reduce off-target interactions .
Q. What discrepancies exist between enzymatic and cell-based assay results for PDE4 inhibitors, and how are they resolved?
Discrepancies arise from:
- Cellular compartmentalization : Intracellular cAMP levels may not correlate directly with purified enzyme activity due to scaffold protein interactions.
- Off-target effects : Cell-based assays (e.g., TNF-α suppression in monocytes) may reflect modulation of downstream signaling pathways. To resolve this, orthogonal assays (e.g., FRET-based cAMP sensors) and isoform-specific knockout models are employed .
Q. How do computational docking studies inform the design of PDE4 inhibitors with improved binding kinetics?
Docking models (e.g., using PDE4B crystal structures) predict:
- Key interactions : Hydrogen bonding between methoxy groups and Gln443/Asn395 residues, and π-π stacking of the pyridazine core with Phe446.
- Solvent accessibility : The pyridinylmethylthio group occupies a hydrophobic subpocket, reducing solvent competition. MD simulations further optimize residence time by evaluating conformational stability .
Q. What strategies are used to address contradictory data in structure-activity relationship (SAR) studies?
Contradictions (e.g., varying IC50 values across analogs) are addressed by:
- Standardized assay conditions : Controlling pH, divalent cations, and cAMP concentrations.
- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., methoxy groups consistently improving potency).
- Proteolysis studies : Confirming compound stability under assay conditions to rule out degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
